molecular formula C24H15Cl3F3N7O B10833498 Imidazole derivative 4

Imidazole derivative 4

Cat. No.: B10833498
M. Wt: 580.8 g/mol
InChI Key: UFJZESYUYSJRPI-UHFFFAOYSA-N
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Description

Imidazole derivative 4 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and significant applications in various fields, including medicine, synthetic chemistry, and industry. The imidazole ring is a five-membered ring containing two nitrogen atoms at non-adjacent positions, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivative 4 typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines. This reaction can be catalyzed by various catalysts under green or solvent-based conditions . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazole derivatives often employs efficient and scalable methods. For instance, the Van Leusen reaction, Debus-Radziszewski synthesis, and Marckwald synthesis are well-known methods for producing substituted imidazoles on an industrial scale . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazole derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazole amines .

Mechanism of Action

The mechanism of action of imidazole derivative 4 involves its interaction with specific molecular targets. For instance, imidazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by inhibiting the enzyme cytochrome P450 14α-demethylase. This leads to altered cell membrane permeability and ultimately results in the osmotic disruption or growth inhibition of the fungal cell . Additionally, imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Imidazole derivative 4 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzimidazole, thiazole, and oxazole, imidazole derivatives often exhibit higher biological activity and versatility in chemical reactions .

Properties

Molecular Formula

C24H15Cl3F3N7O

Molecular Weight

580.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)imidazol-4-yl]-5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-oxadiazole

InChI

InChI=1S/C24H15Cl3F3N7O/c25-13-1-4-15(5-2-13)37-18(10-36-12-31-11-32-36)19(33-20(37)16-6-3-14(26)9-17(16)27)21-34-35-22(38-21)23(7-8-23)24(28,29)30/h1-6,9,11-12H,7-8,10H2

InChI Key

UFJZESYUYSJRPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN=C(O2)C3=C(N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CN6C=NC=N6)C(F)(F)F

Origin of Product

United States

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